6alpha-Oxycodol N-oxide
Overview
Description
6alpha-Oxycodol N-oxide is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes an epoxy group, a methoxy group, and multiple hydroxyl groups. It is a derivative of morphine and has significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Oxycodol N-oxide typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Methoxylation: Addition of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent decomposition.
Purification: Techniques like crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6alpha-Oxycodol N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction of the epoxy group to diols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols.
Scientific Research Applications
6alpha-Oxycodol N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential analgesic properties and its role in pain management.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6alpha-Oxycodol N-oxide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are primarily related to G-protein coupled receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Codeine: Another morphinan derivative with similar analgesic properties.
Morphine: The parent compound with potent analgesic effects.
Oxycodone: A semi-synthetic opioid with structural similarities.
Uniqueness
6alpha-Oxycodol N-oxide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy group, in particular, differentiates it from other morphinan derivatives and contributes to its unique mechanism of action.
Biological Activity
6alpha-Oxycodol N-oxide is a significant metabolite of oxycodone, an opioid analgesic widely used for pain management. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects. This article explores the pharmacological properties, mechanisms of action, metabolic pathways, and clinical implications of this compound, supported by relevant data tables and case studies.
This compound primarily acts as a μ-opioid receptor agonist. This interaction leads to decreased pain perception through the modulation of neurotransmitter release in the central nervous system. The compound's structural similarity to oxycodone suggests that it may exhibit comparable analgesic effects.
Key Mechanisms:
- Receptor Interaction: Binds predominantly to μ-opioid receptors, similar to its parent compound oxycodone.
- Biochemical Pathways: Influences GABA B receptor expression in sensory neurons, contributing to its analgesic properties.
- Pharmacokinetics: Metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which affects its bioavailability and efficacy .
Pharmacokinetics and Metabolism
The metabolism of this compound involves several enzymatic pathways. It is formed through the N-oxygenation of oxycodone, primarily mediated by flavin-containing monooxygenases (FMOs). This metabolite can undergo retro-reduction back to oxycodone under specific conditions.
Metabolic Pathway Overview:
Metabolite | Formation Pathway | Enzymes Involved |
---|---|---|
Oxycodone | Parent compound | - |
This compound | N-Oxygenation of oxycodone | FMO3 |
Noroxycodone | Retro-reduction from oxycodone N-oxide | CYP3A4 |
Oxymorphone | Further metabolism from oxycodone | CYP2D6, CYP3A4 |
Biological Activity
The biological activity of this compound is characterized by its analgesic effects and potential side effects associated with opioid use. Research indicates that while it retains some efficacy in pain relief, its contribution to overall opioid activity is less pronounced compared to oxycodone itself.
Case Studies:
- Chronic Pain Management: A study involving a 34-year-old female patient with chronic pain syndrome highlighted the complexities of opioid metabolism. Genetic variations in CYP2D6 and CYP3A5 were found to influence the patient's response to oxycodone and its metabolites, including this compound .
- Pharmacogenetic Implications: Another case report emphasized how pharmacogenetic analysis could optimize pain therapy by tailoring opioid prescriptions based on individual metabolic profiles. The findings suggested that patients with altered CYP enzyme activity may experience different levels of efficacy and adverse effects when treated with opioids .
Clinical Implications
The clinical significance of this compound lies in its role as a metabolite that may influence the therapeutic outcomes in patients receiving oxycodone. Understanding individual metabolic pathways can guide clinicians in prescribing effective dosages while minimizing risks associated with opioid therapy.
Considerations for Clinical Practice:
- Genetic Testing: Pharmacogenetic testing could help predict patient responses to opioids, including metabolites like this compound.
- Monitoring Efficacy: Regular assessment of pain relief and side effects is essential for patients on opioid therapy.
- Drug Interactions: Awareness of potential interactions with other medications that affect CYP450 enzymes is crucial for optimizing treatment regimens .
Properties
IUPAC Name |
(3S,4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNMSKPCGNAJAM-XLODQLQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.